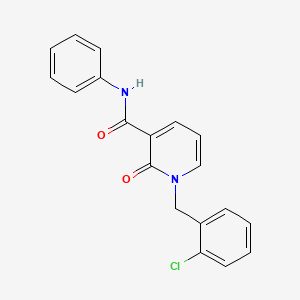

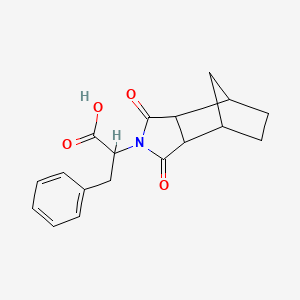

![molecular formula C21H21ClN6O B2494167 N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-55-9](/img/structure/B2494167.png)

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are well-known for their potential antimicrobial properties and their anticancer activity exerted by the inhibition of eukaryotic protein kinases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it involves the reaction of aminopyrimidine derivatives . Aminopyrimidine is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings. The presence of the pyrazolo[3,4-d]pyrimidine core suggests that it may have interesting chemical properties .Chemical Reactions Analysis

As an aminopyrimidine derivative, this compound is capable of accepting a hydron from a donor (Brønsted acid) .Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates the development of novel antitubercular compounds. Researchers have explored the pyrrolo[2,3-d]pyrimidine scaffold for its potential in combating TB. A study by Jesumoroti et al investigated a library of thirty 7H-pyrrolo[2,3-d]pyrimidine derivatives. Among these, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated potent in vitro activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.488 µM. Importantly, this compound was non-cytotoxic to human Vero cells. Its drug-likeness properties, including a ClogP value less than 4 and a molecular weight below 400, make it a promising candidate for further optimization.

Functional Materials and Drug Development

The pyrrolo[2,3-d]pyrimidine nucleus appears in approved drugs and clinical candidates. For instance, anti-cancer drugs like ruxolitinib, tofacitinib, and baricitinib contain this structural motif . Researchers continue to explore its potential in designing functional materials and drug candidates due to its diverse pharmacological properties.

Other Applications

While the specific applications of this compound extend beyond the examples mentioned, further research is needed to uncover its full potential. Its unique structure and biological activity warrant investigation in areas such as kinase inhibition, enzyme modulation, and other therapeutic contexts.

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-N-(3-chlorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6O/c1-29-12-6-11-23-21-26-19(25-16-8-5-7-15(22)13-16)18-14-24-28(20(18)27-21)17-9-3-2-4-10-17/h2-5,7-10,13-14H,6,11-12H2,1H3,(H2,23,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGSXBDWTHZAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)

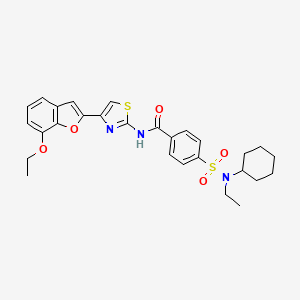

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)

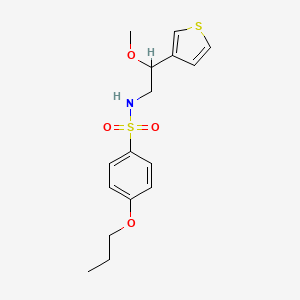

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)

![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)